indeno[2,1-b]pyridin-9-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
indeno[2,1-b]pyridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDVQPDRWLRLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206672 | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57955-12-1 | |
| Record name | 9H-Indeno[2,1-b]pyridin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57955-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057955121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Technical Guide: Crystal Structure and Conformational Analysis of 9H-Indeno[2,1-b]pyridin-9-one
Executive Summary & Structural Significance
The compound 9H-indeno[2,1-b]pyridin-9-one (CAS: 57955-12-1), commonly referred to as the 4-azafluorenone core, represents a privileged tricyclic heterocyclic scaffold. It is the structural backbone of numerous bioactive natural products (e.g., onychine) and synthetic agents exhibiting topoisomerase inhibition, antimicrobial properties, and optoelectronic utility as Aggregation-Induced Emission luminogens (AIEgens)[1][2].
Understanding the precise crystallographic geometry and conformational rigidity of this scaffold is paramount for rational drug design and materials engineering. This whitepaper provides an in-depth analysis of its structural elucidation, quantum chemical properties, and the self-validating experimental protocols required to characterize it.
Crystallographic Profiling: The Anatomy of the Core
The 9H-indeno[2,1-b]pyridin-9-one molecule is characterized by a highly conjugated, rigid, and effectively planar fused-ring system[2]. The structural integrity of this core is maintained by extensive delocalization of π -electrons across the indene and pyridine moieties.
Bond Metrics and Geometry
High-resolution single-crystal X-ray diffraction (XRD) reveals distinct bond length deviations compared to non-fused analogs. The central carbonyl group (C=O) typically exhibits a bond length of approximately 1.218 Å, confirming strong double-bond character[3]. The C–N bonds within the pyridine ring measure between 1.340 Å and 1.346 Å, which are significantly shorter than standard C–C aromatic bonds (1.377–1.414 Å), reflecting the strong electron-withdrawing nature of the heteroatom[3].
Crystal Packing and Intermolecular Interactions
In the solid state, azafluorenones predominantly crystallize in triclinic ( P1ˉ ) or monoclinic ( P21/c ) space groups[2][4]. The planar nature of the scaffold facilitates highly ordered crystal packing driven by π−π stacking interactions. Furthermore, Hirshfeld surface analysis and Quantum Topological Atoms In Molecules (QTAIM) mapping demonstrate that the lattice is stabilized by weak but highly directional non-covalent interactions (NCIs), specifically C–H···O and C–H···N hydrogen bonds[2].
Table 1: Representative Crystallographic Data for the Azafluorenone Core
| Parameter | Typical Value / Description | Structural Implication |
| Crystal System | Triclinic / Monoclinic | Indicates dense, low-symmetry packing. |
| Space Group | P1ˉ or P21/c | Common for planar, conjugated heterocycles[2]. |
| C=O Bond Length | ~1.218 Å | Strong dipole moment; primary H-bond acceptor[3]. |
| C–N Bond Length | 1.340 – 1.346 Å | Heteroaromatic resonance stabilization[3]. |
| Core Planarity | Deviation < 0.05 Å | Enables efficient π−π orbital overlap. |
| Lattice Interactions | π−π stacking, C–H···O | Dictates solid-state fluorescence (AIEgen behavior)[1]. |
Conformational & Quantum Chemical Analysis
While the fused tricyclic nature of 9H-indeno[2,1-b]pyridin-9-one restricts macroscopic conformational flexibility, its electronic structure is highly dynamic. To understand its reactivity—such as its susceptibility to electrophilic aroyl radicals or nucleophilic attack—Density Functional Theory (DFT) is employed[5].
Frontier Molecular Orbitals (FMOs)
DFT calculations are standardly performed at the B3LYP/6-311++G(d,p) level of theory[2][3]. The rationale for this specific basis set is critical: the inclusion of diffuse functions (++) is non-negotiable when modeling heteroaromatic systems containing nitrogen and oxygen, as their lone pairs exhibit significant spatial extension. Polarization functions (d,p) allow for the asymmetric distortion of electron clouds, which is necessary to accurately predict the highly conjugated planar geometry.
The Highest Occupied Molecular Orbital (HOMO) is typically localized over the indene moiety, dictating the electron-donating capacity. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated around the electron-withdrawing pyridine nitrogen and the carbonyl group[3].
Table 2: Quantum Chemical Properties (DFT: B3LYP/6-311++G(d,p))
| Property | Calculated Range | Functional Significance |
| EHOMO | -5.14 to -5.53 eV | Determines susceptibility to electrophilic attack[1]. |
| ELUMO | -2.91 to -3.13 eV | Governed by the electron-withdrawing N and C=O[1]. |
| Band Gap ( ΔE ) | 2.23 – 2.40 eV | Small gap allows visible-light absorption and emission[1]. |
| Dipole Moment | ~3.5 – 4.5 Debye | Influences solvent interactions and crystal packing forces. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry dictates the methodology.
Protocol A: Synthesis & Precision Crystallization
Objective: Synthesize the core via base-catalyzed annulation and grow diffraction-quality single crystals.
-
Synthesis: Execute a base-catalyzed double annulation of isocyanoacetates with enynones to construct the 4-azafluorenone core[6]. Purify via silica gel chromatography.
-
Solvent Selection: Dissolve 10 mg of the purified compound in a binary solvent system of Dichloromethane (DCM) and Hexane (1:3 ratio). Causality: DCM provides high solubility for the rigid core, while Hexane acts as an antisolvent.
-
Slow Evaporation: Place the vial in a vibration-free environment at 20 °C with a perforated cap. Causality: Slow evaporation selectively removes the more volatile DCM, gradually increasing the supersaturation ratio. This precise thermodynamic control prevents kinetic trapping and amorphous precipitation, yielding high-quality single crystals.
Protocol B: Cryogenic X-Ray Diffraction
Objective: Obtain high-resolution electron density maps.
-
Mounting: Harvest a single crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
-
Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) at a cryogenic temperature of 100 K[4]. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map and allowing for the precise localization of hydrogen atoms.
-
Refinement: Solve the structure using direct methods and refine via full-matrix least-squares on F2 using SHELXL.
Protocol C: Computational Workflow
Objective: Validate empirical XRD data against quantum mechanical models.
-
Input Generation: Extract the .cif (Crystallographic Information File) coordinates from Protocol B to use as the initial geometry.
-
Optimization: Run DFT optimization at the B3LYP/6-311++G(d,p) level[2][3].
-
Frequency Analysis: Perform a vibrational frequency calculation. Causality: The absence of imaginary frequencies confirms that the optimized geometry is a true global minimum rather than a saddle point.
Visualizations
The following diagrams map the logical progression of the experimental and computational workflows described above.
Figure 1: End-to-end workflow for synthesis, crystallization, and structural refinement.
Figure 2: Computational logic for the conformational and electronic analysis of the core.
References
- Source: researchgate.
- Source: nih.
- Source: acs.
- Source: caltech.
- Source: chemrxiv.
- Source: acs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azafluorene derivatives as inhibitors of SARS CoV-2 RdRp: Synthesis, physicochemical, quantum chemical, modeling and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Electronic and Photophysical Properties of Indeno[2,1-b]pyridin-9-one: An In-Depth Technical Guide
Executive Summary
The molecular scaffold 9H-indeno[2,1-b]pyridin-9-one (CAS: 57955-12-1) represents a highly privileged architecture in both medicinal chemistry and advanced materials science[1]. Characterized by a rigid, planar indenopyridine core coupled with a bridging ketone, this compound exhibits a unique combination of electronic push-pull dynamics and anomalous photophysical behaviors. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, diving deep into the causality of its electronic properties, the mechanics of its UV-induced radical generation, and the self-validating experimental protocols required to harness its full potential.
Structural & Electronic Profiling
The electronic landscape of indeno[2,1-b]pyridin-9-one is defined by the interplay between the electron-deficient pyridine ring and the electron-withdrawing carbonyl group at the 9-position.
Conjugation and π−π Stacking Dynamics
The planar nature of the indenopyridone core facilitates extensive π -delocalization. The ketone acts as a potent electron acceptor, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. In drug development, this electronic configuration is highly sought after for target binding. For instance, in the design of noncovalent Keap1-Nrf2 inhibitors, the structurally related fluorenone/indenone core engages in multi-faceted π−π stacking within the Keap1 Kelch domain[2].
The Causality of Affinity: The planar architecture allows face-to-face stacking with residues like Tyr572, while simultaneously enabling edge-to-face interactions with Tyr525. The introduction of electron-withdrawing groups (e.g., fluorine, cyano) to this conjugated system further polarizes the molecule, modulating the electrostatic potential surface and enhancing binding affinity by up to 13-fold compared to unsubstituted analogs[2].
Photophysical Anomalies & Radical Generation
Indeno[2,1-b]pyridin-9-one and its closely related 2-pyridyl ketone derivatives exhibit highly anomalous photophysics. While standard aromatic ketones undergo predictable fluorescence or phosphorescence, the presence of the carbonyl group positioned ortho to the pyridine nitrogen fundamentally alters the excited-state decay pathways[3].
The Triplet-State Radical Mechanism
Upon UV irradiation (typically at 280 nm), the molecule undergoes a rapid π−π∗ transition to a singlet excited state ( S1 ), followed by highly efficient Intersystem Crossing (ISC) to the triplet state ( T1 ).
The Causality of Radical Persistence: Instead of simple radiative decay, the T1 state undergoes triplet-triplet energy transfer, leading to the generation of a persistent carbon-centered free radical. The nitrogen atom on the pyridine ring is vital here; its lone pair electronically stabilizes the adjacent carbon-centered radical, preventing immediate recombination. This radical is highly sensitive to its environment—specifically, it is rapidly quenched by molecular oxygen ( O2 ) but heavily enhanced in anaerobic ( N2 -purged) conditions[3].
Fig 1. Photochemical pathway of indeno[2,1-b]pyridin-9-one radical generation and quenching.
Quantitative Data Summaries
To facilitate rapid comparative analysis for assay development, the core quantitative metrics of indeno[2,1-b]pyridin-9-one are summarized below.
Table 1: Physicochemical and Electronic Parameters
| Parameter | Value | Mechanistic Significance |
| CAS Number | 57955-12-1 | Standard identifier[1]. |
| Molecular Weight | 181.19 g/mol | Highly favorable for small-molecule drug design (Lipinski compliance)[1]. |
| Molecular Formula | C12H7NO | Defines the highly conjugated core[1]. |
| Electronic Nature | Push-Pull System | Ketone acts as an electron acceptor; pyridine modulates π -density. |
| Binding Modality | π−π Stacking | Capable of simultaneous face-to-face and edge-to-face interactions[2]. |
Table 2: Photophysical & Radical Properties
| Property | Observation | Experimental Context |
| Absorption Maxima ( λmax ) | ~260 nm, ~340 nm | Corresponds to π−π∗ and n−π∗ transitions, respectively. |
| Radical Generation Wavelength | 280 nm | Optimal UV excitation for triplet state population[3]. |
| Radical Half-Life ( t1/2 ) | > 5 mins (Anaerobic) | Persistent radical stabilized by the adjacent pyridine nitrogen[3]. |
| Primary Quencher | Molecular Oxygen ( O2 ) | O2 acts as a potent triplet/radical scavenger, neutralizing the ESR signal[3]. |
Experimental Methodologies
The following protocols are designed as self-validating systems. By incorporating internal controls and specific solvent conditions, these workflows ensure high-fidelity data generation.
Protocol 1: Direct ESR Detection of UV-Induced Persistent Radicals
This protocol isolates the anomalous radical generation of the indenopyridone core, utilizing Electron Spin Resonance (ESR) spectroscopy[3].
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4) and treat it with Chelex resin.
-
Causality: Chelex removes trace transition metals (e.g., Fe2+ , Cu2+ ) that could prematurely catalyze the decomposition of the radical intermediate or interfere with the ESR signal via spin-orbit coupling.
-
-
Sample Formulation: Dissolve the indeno[2,1-b]pyridin-9-one substrate to a final concentration of 5 mM in the treated buffer.
-
Spin Trapping: Add 100 mM of DMPO (5,5-Dimethyl-1-pyrroline N-oxide) to the solution.
-
Causality: The carbon-centered radical is highly reactive. DMPO acts as a spin trap, covalently binding the transient radical to form a persistent spin-adduct with a distinct, resolvable hyperfine splitting pattern.
-
-
Self-Validating Atmospheric Control: Divide the sample into two quartz ESR tubes. Purge Tube A with O2 gas for 10 minutes. Purge Tube B with N2 gas for 10 minutes.
-
Causality: This step validates the mechanism. O2 is a potent triplet quencher and will suppress the signal in Tube A. N2 prevents competitive quenching, maximizing the radical quantum yield in Tube B.
-
-
Irradiation & Acquisition: Irradiate the tubes with a 280 nm UV light source (3.0 mW/cm2 ) for 5 minutes inside the ESR cavity and immediately acquire the spectra.
Protocol 2: Cascade Synthesis of Indenopyridine Cores
This methodology outlines the environmentally friendly, thermodynamically driven synthesis of indenopyridine derivatives via a cascade reaction[4].
-
Reagent Combination: In a 50 mL round-bottom flask, combine 1.1 mmol of 1,1-enediamines and 1.0 mmol of benzylidene-1H-indene-1,3(2H)-diones (BIDs).
-
Solvent Selection: Suspend the mixture in 20 mL of 1,4-dioxane.
-
Causality: 1,4-dioxane is selected because it provides a highly polar yet aprotic environment with a high boiling point (101°C). This delivers the necessary thermal activation energy for the cascade cyclization without solvolyzing the reactive enediamine intermediates.
-
-
Thermal Activation: Reflux the mixture under a nitrogen atmosphere for 12 hours.
-
Causality: The extended reflux drives the thermodynamically controlled C-C and C-N bond formations. The inert N2 atmosphere prevents the oxidative degradation of the electron-rich intermediates during the prolonged heating phase.
-
-
Isolation: Cool the reaction to room temperature. The target indenopyridine compounds will precipitate. Isolate via simple vacuum filtration without the need for complex chromatography.
Fig 2. Cascade synthesis workflow for indenopyridine derivatives via thermal cyclization.
Sources
Elucidating the In Vitro Mechanism of Action of Indeno[2,1-b]pyridin-9-one Derivatives
An In-Depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of novel indeno[2,1-b]pyridin-9-one derivatives. This class of heterocyclic compounds holds significant therapeutic promise, and a systematic, mechanistically-driven approach is critical for advancing lead candidates. Drawing from established methodologies and the known activities of structurally related indenopyridine isomers, this document outlines a logical, evidence-based workflow from primary target identification to the characterization of cellular consequences.
Introduction: The Therapeutic Potential of the Indenopyridine Scaffold
The indeno[2,1-b]pyridin-9-one core represents a compelling scaffold in medicinal chemistry. Its rigid, planar structure is amenable to synthetic modification, allowing for the fine-tuning of pharmacological properties. While this specific isomer is less characterized, related structures such as indenoisoquinolines and indeno[1,2-b]pyridinols have demonstrated potent anticancer activity, primarily through the inhibition of DNA topoisomerases.[1][2][3] For instance, the indeno[1,2-b]pyridinol derivative AK-I-191 acts as a catalytic inhibitor of topoisomerase IIα by binding to the minor groove of DNA.[1][4][5] This precedent strongly suggests that DNA topoisomerases are a logical and primary hypothetical target class for novel indeno[2,1-b]pyridin-9-one derivatives.
This guide presents a hierarchical approach to testing this hypothesis, beginning with broad enzymatic assays, proceeding to detailed mechanistic studies, and culminating in the evaluation of the compound's effects on cellular fate. Furthermore, it addresses potential alternative mechanisms, such as kinase inhibition, providing a comprehensive strategy for a thorough in vitro pharmacological assessment.
Section 1: Primary Target Identification: Topoisomerase Inhibition Profile
Expert Rationale: The initial and most critical step is to determine if these derivatives interact with DNA topoisomerases. Both topoisomerase I (Top1) and topoisomerase IIα (Top2α) are validated anticancer targets.[1][6] By screening against both enzymes, we can rapidly ascertain the primary target and selectivity, which are crucial determinants of the subsequent therapeutic and toxicological profile. The choice of a supercoiled plasmid relaxation assay for Top1 and a kinetoplast DNA (kDNA) decatenation assay for Top2α are standard, robust methods that provide clear, visual readouts of enzymatic activity.
Caption: Workflow for primary screening against DNA topoisomerases.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Top1 to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Methodology:
-
Reaction Setup: In a 20 µL reaction volume, combine 1X Top1 reaction buffer, 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and the indeno[2,1-b]pyridin-9-one derivative at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Camptothecin).
-
Enzyme Addition: Add 1 unit of human Top1 enzyme to each reaction tube except for the "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of stop buffer/loading dye containing SDS and proteinase K. Incubate for a further 30 minutes at 37°C to digest the enzyme.
-
Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Perform electrophoresis at a low voltage (e.g., 35 V) for several hours to resolve the supercoiled and relaxed DNA topoisomers.
-
Visualization: Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band compared to the enzyme-treated control, which will primarily show slower-migrating relaxed DNA.
Protocol 2: Topoisomerase IIα kDNA Decatenation Assay
This assay assesses the ability of Top2α to decatenate, or unlink, the interlocked circles of kinetoplast DNA (kDNA). Inhibitors prevent the release of minicircles from the kDNA network. This protocol is adapted from studies on related compounds.[1]
Methodology:
-
Reaction Setup: In a 20 µL reaction volume, combine 1X Top2α reaction buffer, 200 ng of kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add 2-3 units of human Top2α enzyme.
-
Incubation: Incubate at 37°C for 30 minutes.[1]
-
Termination: Add 2.5 µL of stop buffer (containing EDTA and SDS) to halt the reaction.[1]
-
Protein Digestion: Add proteinase K and incubate at 45°C for 30 minutes to remove the enzyme.[1]
-
Analysis: Electrophorese the samples on a 1% agarose gel containing ethidium bromide for 6 hours at 35 V.[1]
-
Visualization: Image the gel under UV light. Inhibition is observed when the kDNA remains in the well as a complex network, whereas the active enzyme control will show fast-migrating, decatenated minicircles.
| Experimental Outcome | Interpretation | Next Step |
| Inhibition in Top1 Assay Only | Selective Topoisomerase I Inhibitor | Proceed to Section 2 (focus on Top1) |
| Inhibition in Top2α Assay Only | Selective Topoisomerase IIα Inhibitor | Proceed to Section 2 (focus on Top2α) |
| Inhibition in Both Assays | Dual Topoisomerase I/IIα Inhibitor | Proceed to Section 2 (characterize both) |
| No Inhibition in Either Assay | Topoisomerases are not the primary target | Proceed to Section 4 (Alternative Mechanisms) |
| Table 1: Interpretation of Primary Target Identification Assays. |
Section 2: Delineating the Mode of Inhibition
Expert Rationale: Confirming that a compound inhibits a topoisomerase is only the first part of the story. The crucial distinction is how it inhibits. Topoisomerase inhibitors are broadly classified into two groups: "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, and "catalytic inhibitors" that prevent the enzyme's function through other means, such as blocking ATP binding or DNA interaction, without generating DNA damage.[6] This distinction is paramount, as poisons can induce secondary malignancies, making catalytic inhibitors a potentially safer therapeutic alternative.[1][4][5][6]
Caption: Contrasting mechanisms of topoisomerase poisons vs. catalytic inhibitors.
Protocol 3: Topoisomerase IIα Cleavage Complex Assay
This assay directly tests for the stabilization of the DNA-enzyme complex, the hallmark of a topoisomerase poison.
Methodology:
-
Reaction Setup: Combine 1 µg of supercoiled plasmid DNA, 5 units of Top2α, and the test compound in a 20 µL reaction volume. Use a known poison (e.g., etoposide) as a positive control.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.
-
Linearization: Add SDS to a final concentration of 1% to denature the enzyme and reveal the DNA breaks. Follow with proteinase K to digest the protein covalently bound to the DNA.
-
Analysis: Run the samples on a 1% agarose gel without ethidium bromide. After electrophoresis, stain the gel.
-
Interpretation: A poison will trap the cleavage complex, resulting in the appearance of a linear DNA band, which migrates between the supercoiled and nicked/relaxed forms. A catalytic inhibitor will not produce a linear DNA band.
Protocol 4: DNA Binding Assessment (Hoechst 33258 Displacement Assay)
Many catalytic inhibitors function by directly interacting with DNA, thereby preventing the topoisomerase from binding.[1] This can be assessed by measuring the displacement of a known DNA-binding fluorescent dye.
Methodology:
-
Reagent Preparation: Prepare a solution of calf thymus DNA (ctDNA) and Hoechst 33258 dye in a suitable buffer (e.g., Tris-HCl).
-
Fluorescence Measurement: In a 96-well black plate, add the ctDNA-Hoechst solution. Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~460 nm).
-
Compound Titration: Add increasing concentrations of the indeno[2,1-b]pyridin-9-one derivative to the wells.
-
Incubation & Reading: Incubate for 5-10 minutes at room temperature and read the fluorescence again.
-
Interpretation: Hoechst 33258 is a minor groove binder. If the test compound also binds to the minor groove, it will displace the dye, leading to a quenching (decrease) of the fluorescence signal. This provides evidence of direct DNA interaction.
Section 3: Cellular Ramifications of Target Engagement
Expert Rationale: After defining the molecular target and mechanism, the subsequent step is to confirm that this mechanism translates into the desired cellular effects, namely antiproliferative activity, cell cycle arrest, and apoptosis. These assays validate the compound's potential as an anticancer agent and provide a more holistic understanding of its biological impact. The selection of cell cycle analysis and apoptosis detection via flow cytometry are high-throughput, quantitative methods that are industry standards for characterizing cytotoxic agents.
Protocol 5: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Topoisomerase inhibitors often cause cell cycle arrest, particularly in the G1 or G2/M phases, as the cell's checkpoints detect topological stress or DNA damage.[1]
Methodology:
-
Cell Culture: Seed cancer cells (e.g., T47D breast cancer cells) in 6-well plates and allow them to adhere overnight.[1][6]
-
Treatment: Treat the cells with the test compound (at concentrations around its IC50, determined from a prior viability assay) for 24-48 hours.
-
Harvesting & Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. PI fluoresces when bound to DNA, and the intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Interpretation: Compare the cell cycle distribution of treated cells to vehicle-treated controls. An accumulation of cells in a specific phase indicates cell cycle arrest. For example, the related compound AK-I-191 induced G0/G1 arrest.[1]
Protocol 6: Apoptosis Detection via Annexin V/PI Staining
This dual-staining method quantifies the induction of apoptosis, a desired outcome for an anticancer agent.
Methodology:
-
Cell Treatment: Seed and treat cells as described for the cell cycle analysis (Protocol 5). A 36-hour incubation period has been shown to be effective for related compounds.[6]
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[6]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
-
| Cellular Assay | Parameter Measured | Expected Outcome for an Active Compound |
| Cell Viability (e.g., MTT) | IC50 (Concentration for 50% inhibition) | Potent IC50 value (e.g., low micromolar to nanomolar range) |
| Cell Cycle Analysis | % of cells in G0/G1, S, G2/M phases | Accumulation in a specific phase (e.g., G0/G1 arrest)[1] |
| Apoptosis Assay | % of Annexin V positive cells | Dose-dependent increase in early and late apoptotic populations |
| Table 2: Summary of Expected Cellular Effects and Measurable Parameters. |
Section 4: Investigation of Alternative Mechanisms
Expert Rationale: Scientific rigor demands that we consider alternative hypotheses. If a compound shows weak or no topoisomerase inhibition but possesses significant cytotoxicity, other mechanisms must be at play. The pyridinone and related indolinone scaffolds are known "privileged structures" that can bind to the ATP pocket of protein kinases.[7] Therefore, kinase inhibition is a highly plausible alternative mechanism. A broad-panel screen is the most efficient method to identify potential kinase targets, which can then be validated with specific enzymatic assays.
Caption: A tiered approach for identifying and validating kinase inhibition.
Protocol 7: Broad-Panel Kinase Profiling
This is typically performed as a fee-for-service by specialized vendors. The goal is to screen the compound at one or two fixed concentrations against a large number of purified kinases.
Methodology:
-
Compound Submission: Provide the vendor with a high-purity sample of the test compound.
-
Screening: The vendor will perform binding or enzymatic assays against their panel of kinases (e.g., 200-400 kinases) at a standard concentration (e.g., 1 or 10 µM).
-
Data Analysis: The results are provided as percent inhibition for each kinase. "Hits" are typically defined as kinases that are inhibited by >80-90%.
Protocol 8: In Vitro Kinase IC50 Determination (Generic)
Once hits are identified, their potency must be determined by generating a dose-response curve. The ADP-Glo™ Kinase Assay is a common method.
Methodology:
-
Reaction Setup: In a 96-well plate, set up kinase reactions containing the purified kinase, its specific substrate, ATP, and a range of concentrations of the test compound.
-
Kinase Reaction: Incubate to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP formed and thus to kinase activity.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The in vitro characterization of novel indeno[2,1-b]pyridin-9-one derivatives requires a systematic, hypothesis-driven approach. The strong precedent set by related heterocyclic systems points toward DNA topoisomerases as primary molecular targets. The experimental framework presented here provides a robust pathway to confirm this hypothesis, distinguish between different modes of inhibition, and correlate molecular activity with cellular outcomes such as cell cycle arrest and apoptosis. By following this comprehensive guide, research teams can efficiently and accurately build a detailed profile of their compounds, paving the way for further preclinical and clinical development.
References
-
Jeon, K.-H., Shrestha, A., Jang, H. J., Kim, J.-A., Sheen, N., Seo, M., Lee, E.-S., & Kwon, Y. (2021). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Biomolecules & Therapeutics, 29(5), 562–570. [Link][1]
-
Cushman, M., Nagafuji, P., & Pommier, Y. (2000). Synthesis of New Indeno[1,2-c]isoquinolines: Cytotoxic Non-Camptothecin Topoisomerase I Inhibitors. Journal of Medicinal Chemistry, 43(20), 3688–3698. [Link][3]
-
García, G., Escala, N., Macías, R., Sanfeliciano, S., Lerapetritou, D., Cuesta, J., Montejo de Garcini, E., & Pevarello, P. (2025). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Molecules, 30(1), 1. [Link][2]
-
Jeon, K.-H., et al. (2021). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Biomolecules & Therapeutics. [Link][4]
-
Jeon, K.-H., et al. (2021). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Semantic Scholar. [Link][6]
-
Jeon, K.-H., et al. (2021). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. PubMed. [Link][5]
-
Al-Ostoot, F. H., Al-Mokadem, A. Z., Metwally, A. A., & El-Sayed, M. A. A. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link][7]
Sources
- 1. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Researcher's Guide to the Preliminary Pharmacokinetic Profiling of Indeno[2,1-b]pyridin-9-one Compounds
The indeno[2,1-b]pyridin-9-one scaffold represents a compelling starting point for the development of novel therapeutics. Its rigid, planar structure and potential for diverse substitutions make it a promising candidate for targeting a range of biological entities, from enzymes like topoisomerase to various receptors.[1][2] However, the journey from a promising chemical scaffold to a viable drug candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) properties. This guide provides a comprehensive overview of the essential preliminary studies required to characterize the absorption, distribution, metabolism, and excretion (ADME) of novel indeno[2,1-b]pyridin-9-one compounds, offering insights into experimental design and data interpretation for researchers in drug development.
The Imperative of Early Pharmacokinetic Assessment
In the early stages of drug discovery, it is crucial to assess the metabolic fate of new chemical entities (NCEs).[3] Compounds with poor metabolic stability are unlikely to achieve the necessary in vivo exposure to exert their pharmacological effects, regardless of their in vitro potency.[4][5] Conversely, compounds that are metabolized too slowly may accumulate in the body, leading to potential toxicity.[5] Therefore, a preliminary pharmacokinetic evaluation is a critical step in the selection and optimization of lead candidates.[3]
Part 1: In Vitro Characterization - The Foundation of Pharmacokinetic Understanding
Initial pharmacokinetic assessments are typically performed using a suite of in vitro assays designed to predict the in vivo behavior of a compound. These assays are cost-effective, have high throughput, and provide valuable data to guide the design of more complex in vivo studies.
Metabolic Stability: A Primary Indicator of In Vivo Half-Life
The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes.[3] This is a key parameter used to predict in vivo clearance and half-life.[3][4] The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[4][5]
-
Liver Microsomes: These are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][6] They are a cost-effective and widely used tool for initial screening.
-
Hepatocytes: As whole liver cells, hepatocytes contain both phase I and phase II metabolic enzymes and can provide a more comprehensive picture of a compound's metabolic fate.[4]
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[3][4]
-
Preparation: A reaction mixture is prepared containing liver microsomes (from relevant species, e.g., mouse, rat, human), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution.
-
Incubation: The test indeno[2,1-b]pyridin-9-one compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7]
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Cytochrome P450 (CYP) Enzyme Profiling
The CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[8][9] Identifying which CYP isoforms are responsible for metabolizing a new indeno[2,1-b]pyridin-9-one compound is crucial for predicting potential drug-drug interactions (DDIs).[10] For instance, if a compound is primarily metabolized by CYP3A4, co-administration with a known CYP3A4 inhibitor could lead to dangerously high plasma concentrations of the new drug.[11]
-
Incubation with Recombinant CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[12]
-
Incubation with Chemical Inhibitors: The test compound is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.
-
Analysis: The rate of metabolism of the test compound in each condition is determined by LC-MS/MS. A significant reduction in metabolism in the presence of a specific inhibitor or by a specific recombinant CYP identifies the key metabolizing enzyme(s).
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[13] High plasma protein binding can affect the interpretation of in vitro potency data and may necessitate higher doses to achieve a therapeutic effect.
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Incubation: The apparatus is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Sampling and Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of the bound and unbound drug is calculated from the concentration difference.
Part 2: In Vivo Pharmacokinetic Studies - The Whole-Body Perspective
Following promising in vitro data, in vivo studies in animal models are conducted to understand how the indeno[2,1-b]pyridin-9-one compound behaves in a complete biological system.[14][15] These studies are essential for determining key pharmacokinetic parameters that will inform dose selection for efficacy and toxicology studies.[16]
Study Design and Execution
-
Animal Models: Typically, rodents such as mice or rats are used for initial in vivo PK studies.
-
Routes of Administration: To assess oral bioavailability, the compound is administered both intravenously (IV) and orally (PO) to different groups of animals.[14] Other routes like subcutaneous (SC) or intraperitoneal (IP) may also be relevant depending on the intended clinical application.[14]
-
Dosing and Formulation: A suitable formulation must be developed to ensure the compound is solubilized and stable for administration.[16]
-
Blood Sampling: Blood samples are collected at multiple time points after dosing to capture the full concentration-time profile of the drug.
-
Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.[7][17]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 8. ClinPGx [clinpgx.org]
- 9. metabolon.com [metabolon.com]
- 10. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Protein binding of indobufen enantiomers: pharmacokinetics of free fraction-studies after single or multiple doses of rac-indobufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 15. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 16. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]
- 17. medwinpublishers.com [medwinpublishers.com]
The Indeno[2,1-b]pyridin-9-one (4-Azafluorenone) Core: A Technical Guide to Synthesis and Pharmacological Profiling
Executive Summary The indeno[2,1-b]pyridin-9-one scaffold—structurally recognized as the 4-azafluorenone core—is a privileged heterocyclic system in modern drug discovery. Originally identified as the backbone of natural Annonaceae alkaloids such as onychine[1][2], this rigid, planar tricyclic system has evolved into a highly versatile pharmacophore. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its pharmacological efficacy, explore the mechanistic rationale of its modern eco-friendly syntheses, and provide self-validating protocols for both chemical construction and biological evaluation.
Structural Biology & Pharmacological Profiling
The pharmacological versatility of the 4-azafluorenone core stems from its unique physicochemical properties. The fusion of an electron-deficient pyridine ring with a rigid indene system creates a planar molecule capable of engaging in precise π−π stacking and hydrogen bonding interactions within tight protein binding pockets.
Target Engagement: The Keap1-Nrf2 Pathway
One of the most promising applications of the indeno[2,1-b]pyridin-9-one core is the non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction (PPI)[3]. Oxidative stress is a hallmark of numerous pathologies. Under basal conditions, Keap1 sequesters the transcription factor Nrf2, targeting it for ubiquitination and degradation.
The Causality of Core Selection: Fragment-based drug discovery (FBDD) campaigns have demonstrated that the rigid fluorenone/azafluorenone core minimizes the entropic penalty typically associated with small-molecule binding[3]. By locking the conformation, the indeno-pyridine system perfectly intercalates into the Kelch domain of Keap1. This competitive binding displaces Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE).
Mechanism of Keap1-Nrf2 pathway modulation by azafluorenone derivatives.
Synthetic Methodologies & Mechanistic Causality
Historically, accessing the 4-azafluorenone core required harsh oxidative conditions and heavy-metal catalysts[1][4]. Modern synthetic routes prioritize atom economy and operational simplicity.
Route A: Cascade Reaction via 1,1-Enediamines
A highly efficient method involves the cascade reaction of 1,1-enediamines (EDAMs) with 2-benzylidene-1H-indene-1,3(2H)-diones[5][6].
Mechanistic Rationale: Why use EDAMs? EDAMs act as potent bisnucleophiles. The electron-donating amino groups elevate the Highest Occupied Molecular Orbital (HOMO) energy, facilitating a rapid Michael addition into the electron-deficient alkene of the indene-dione. Subsequent intramolecular cyclization is thermodynamically driven by the formation of the highly stable, conjugated dihydropyridine system fused to the indene core. This eliminates the need for toxic catalysts, relying solely on mild heating in ethanol or 1,4-dioxane[5][6].
Cascade reaction workflow for synthesizing the indeno[2,1-b]pyridin-9-one core.
Route B: Single-Operation [4+2] Cycloaddition
For the synthesis of the fully aromatic natural product onychine, a single-operation sequence utilizing amidrazones and ninhydrin has been developed[7][8]. Mechanistic Rationale: Condensation of amidrazone with ninhydrin forms an unstable 1,2,4-triazine intermediate in situ. This intermediate immediately engages norbornadiene in an inverse-electron-demand Diels-Alder (IEDDA) reaction. A subsequent retro-Diels-Alder step expels cyclopentadiene and nitrogen gas, an entropically favorable process that irreversibly drives the formation of the azafluorenone core[7].
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the scientist to confirm success at critical junctures without requiring immediate advanced spectroscopic analysis.
Protocol 1: Synthesis of 2-((4-Fluorobenzyl)amino)-4-(4-fluorophenyl)-3-nitro-1,4-dihydro-9H-indeno[2,1-b]pyridin-9-one (Compound 3a)
Adapted from the cascade cyclization methodology[5][6].
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.1 mmol of the specific 1,1-enediamine (EDAM) and 1.0 mmol of 2-(4-fluorobenzylidene)-1H-indene-1,3(2H)-dione in 20 mL of absolute ethanol.
-
Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Isolation: Cool the reaction mixture to room temperature. The product will spontaneously precipitate. Filter the precipitate and wash with cold ethanol (3 x 5 mL).
-
Self-Validation Checkpoint (Visual & Physical): The reaction completion is indicated by the precipitation of a deep red solid. The extended π -conjugation of the newly formed indeno[2,1-b]pyridin-9-one core shifts the absorption maximum into the visible spectrum. If the solid remains pale or yellow, cyclization is incomplete, indicating a failure in the final dehydration step. The melting point should sharply read 156.6–157.5 °C[5].
-
Spectroscopic Confirmation: 1 H NMR (DMSO- d6 ) will show distinct NH shifts at δ 10.27 (s, 1H) and 11.55–11.62 (m, 1H), confirming the dihydropyridine ring[5].
Protocol 2: Keap1-Nrf2 Fluorescence Polarization (FP) Binding Assay
Used to validate the target engagement of the synthesized core[3].
-
Reagent Prep: Prepare a master mix of 10 nM FITC-labeled Nrf2 peptide and 20 nM recombinant Keap1 Kelch domain in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Compound Plating: Dispense azafluorenone derivatives into a black 384-well microplate using a 10-point dose-response curve (starting at 100 μ M, 3-fold dilutions).
-
Incubation: Add 20 μ L of the Keap1/FITC-Nrf2 master mix to each well. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).
-
Self-Validation Checkpoint (Assay Integrity): A control well containing only the FITC-peptide must exhibit low baseline polarization (<50 mP) because the small peptide tumbles rapidly. The fully bound state (Keap1 + peptide) should read >250 mP. A dose-dependent return to baseline (<50 mP) in the presence of the azafluorenone confirms specific competitive inhibition. If the mP artificially inflates at high compound concentrations, it indicates assay interference from compound autofluorescence, and the data point must be excluded.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) and synthetic efficiency of key indeno[2,1-b]pyridin-9-one derivatives discussed in recent literature[3][5][7].
| Compound | R1 Substitution (EDAM) | R2 Substitution (Indene) | Yield (%) | Melting Point (°C) | Biological Target | Activity / Affinity |
| 3a | 4-Fluorobenzyl | 4-Fluorophenyl | 95 | 156.6–157.5 | General Cytotoxicity | Broad-spectrum |
| 3c | 4-Fluorobenzyl | p-Tolyl | 92 | 187.8–188.7 | General Cytotoxicity | Broad-spectrum |
| 3d | 4-Chlorobenzyl | 4-Chlorophenyl | 94 | 215.2–216.1 | General Cytotoxicity | Broad-spectrum |
| Onychine | N/A (Natural Product) | N/A | 65* | 133–135 | Antimicrobial / Fungal | Moderate |
| Cmpd 61b | 5-Methyl | N/A | 81 | N/A | Keap1-Nrf2 PPI | High Affinity ( Ki < 1 μ M) |
*Yield denoted for the single-operation amidrazone/ninhydrin synthetic route[7].
References
-
Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds. ACS Omega.[Link]
-
A Review on Onychine and its Analogs: Synthesis and Biological Activity. Current Organic Synthesis.[Link]
-
Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. The Journal of Organic Chemistry.[Link]
Sources
- 1. A Review on Onychine and its Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Note & Synthesis Protocol: A Guideline for the Preparation of Indeno[2,1-b]pyridin-9-one
Introduction
The indeno[2,1-b]pyridin-9-one core is a privileged heterocyclic scaffold that has garnered significant attention within the medicinal chemistry and materials science communities. Its rigid, planar structure and unique electronic properties make it an attractive framework for the design of novel therapeutic agents and functional organic materials. Derivatives of this class have demonstrated a wide range of biological activities, including potential as inhibitors of deubiquitinating enzymes.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of indeno[2,1-b]pyridin-9-one, designed for researchers, scientists, and professionals in drug development. The described methodology is based on a robust and efficient multicomponent reaction strategy, which offers advantages in terms of atom economy and procedural simplicity.[3][4]
Strategic Approach: The Power of Multicomponent Reactions
The synthesis of complex heterocyclic systems like indeno[2,1-b]pyridin-9-one can often be accomplished through various synthetic routes. Among these, multicomponent reactions (MCRs) have emerged as a highly efficient strategy.[5] MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. This approach is inherently more efficient than traditional multi-step syntheses, as it minimizes the need for purification of intermediates, reduces solvent waste, and shortens overall reaction times.
The protocol detailed below is adapted from established literature precedents for the synthesis of analogous indeno-fused pyridine systems, which commonly employ a condensation reaction between an amino-heterocycle, an aldehyde, and a 1,3-dicarbonyl compound.[3][4] In this case, we will utilize an aminopyridine, an aromatic aldehyde, and 1,3-indandione to construct the target indeno[2,1-b]pyridin-9-one framework.
Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis of indeno[2,1-b]pyridin-9-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,3-Indandione | 97% | Sigma-Aldrich | 606-23-5 |
| 2-Aminopyridine | 98% | Alfa Aesar | 504-29-0 |
| Benzaldehyde | ≥99% | Fluka | 100-52-7 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |
| Ethanol | 200 Proof, Absolute | Decon Labs | 64-17-5 |
| Diethyl Ether | ACS Grade | VWR | 60-29-7 |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3-indandione (1.46 g, 10.0 mmol), 2-aminopyridine (0.94 g, 10.0 mmol), and benzaldehyde (1.06 g, 10.0 mmol).
-
Solvent Addition: To the flask, add 30 mL of glacial acetic acid. The acetic acid serves as both the solvent and a catalyst for the condensation reactions.
-
Reaction Heating: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approximately 118 °C).
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Reaction Work-up: After the reaction is complete (as indicated by TLC), remove the flask from the heating mantle and allow it to cool to room temperature.
-
Product Precipitation: Slowly pour the cooled reaction mixture into 150 mL of ice-cold water with gentle stirring. A solid precipitate should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water (3 x 50 mL) to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Characterization
The identity and purity of the final product, indeno[2,1-b]pyridin-9-one, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Reaction Mechanism and Workflow
The synthesis of indeno[2,1-b]pyridin-9-one via this multicomponent approach is believed to proceed through a series of condensation and cyclization reactions. The following diagram illustrates the logical workflow of the synthesis.
Caption: Synthetic workflow for indeno[2,1-b]pyridin-9-one.
Discussion of Mechanistic Rationale
The generally accepted mechanism for this type of reaction involves an initial Knoevenagel condensation between the aldehyde (benzaldehyde) and the active methylene group of 1,3-indandione. This is followed by a Michael addition of the aminopyridine to the resulting α,β-unsaturated dicarbonyl intermediate. Subsequent intramolecular cyclization and dehydration/aromatization lead to the formation of the fused pyridinone ring system. The acidic conditions of the glacial acetic acid are crucial for catalyzing these condensation and dehydration steps.
Conclusion
This application note provides a reliable and straightforward protocol for the synthesis of indeno[2,1-b]pyridin-9-one. The use of a multicomponent reaction strategy offers significant advantages in terms of efficiency and simplicity, making this valuable heterocyclic scaffold readily accessible to researchers in academia and industry. The provided protocol is intended as a guide and may be further optimized to suit specific laboratory conditions and desired scales.
References
-
Jasouri, S., Khalafy, J., Badali, M., & Prager, R.H. (2011). Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chl. South African Journal of Chemistry, 64, 105-107. Available at: [Link]
-
Kudryavtseva, T. A., Kudryavtseva, E. N., & Lichitsky, B. V. (2025). Synthesis of 9H‐Indeno[1,2‐b]Thieno[2,3‐e]Pyridin‐9‐One System Based on Multicomponent Reaction of 3‐Aminothiophenes With Aldehydes and 1,3‐Indandione. Journal of Heterocyclic Chemistry. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction of 3-Aminothiophenes With Aldehydes and 1,3-Indandione. Available at: [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. ChemMedChem, 5(4), 552-8. Available at: [Link]
-
ResearchGate. (2025). Review of the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine and its transformation potential to other synthetic useful structures. Available at: [Link]
-
ResearchGate. (2022). Synthesis of the 9H-indeno[2,1-c]pyridin-9-one derivative 9. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 9‐Oxo‐9H‐indeno[1,2‐b]pyrazine‐2,3‐dicarbonitrile Analogues as Potential Inhibitors of Deubiquitinating Enzymes. Available at: [Link]
-
Arote, R. B., & Mashelkar, U. C. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Chinese Chemical Society, 69(12), 2123-2131. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
SciELO South Africa. (2011). South African Journal of Chemistry. Available at: [Link]
-
ChemProc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
Semantic Scholar. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines. Available at: [Link]
-
American Chemical Society. (2022). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer. The Journal of Organic Chemistry, 87(23), 15656-15670. Available at: [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
- ResearchGate. (n.d.). Bis- o -Formyl-Ynones with Dimethyl Acetone-1,3-Dicarboxylate: One Flask Cascade Synthesis of Functionally Endowed 9-Fluorenols and Indeno[1,2. Available at: https://www.researchgate.net/publication/370211603_Bis-o-Formyl-Ynones_with_Dimethyl_Acetone-13-Dicarboxylate_One_Flask_Cascade_Synthesis_of_Functionally_Endowed_9-Fluorenols_and_Indeno12-bfluorene-612-diolsdionesorene-612-diolsdiones
Sources
- 1. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of 9HâIndeno[1,2âb]Thieno[2,3âe]Pyridinâ9âOne System Based on Multicomponent Reaction of 3âAminothiophenes With Aldehydes and 1,3âIndandione | CiteDrive [citedrive.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Application Note: High-Throughput Screening of Indeno[2,1-b]pyridin-9-one Scaffolds for Keap1-Nrf2 Protein-Protein Interaction Inhibition
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Assay Modality: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Target: Keap1-Nrf2 Protein-Protein Interaction (PPI)
As a Senior Application Scientist, I have designed this protocol to synthesize technical accuracy with field-proven insights. The methodologies detailed herein do not merely list steps; they establish a self-validating system engineered to eliminate the high false-positive rates traditionally associated with screening planar aromatic scaffolds.
Scientific Rationale & Scaffold Dynamics
The indeno[2,1-b]pyridin-9-one core represents a privileged, conformationally restricted azafluorenone scaffold. Historically, indenopyridines and their derivatives have exhibited 1, ranging from antimicrobial to antiproliferative effects[1]. In contemporary drug discovery, this rigid, planar system has emerged as a highly effective backbone for developing non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI)[2].
The Causality of Scaffold Choice: The Keap1 Kelch domain features a highly basic binding pocket containing three critical arginine residues. While traditional inhibitors rely on highly anionic carboxylic acid groups to achieve affinity, these groups drastically reduce cellular permeability[2]. The indeno[2,1-b]pyridin-9-one scaffold circumvents this by utilizing 3 to lock the molecule into an optimal binding geometry, allowing for high-affinity Kelch domain engagement without relying exclusively on membrane-impermeable polar groups[2].
Assay Modality: Why TR-FRET?
When screening libraries rich in pyridyl ketones and azafluorenones, assay interference is a primary mode of failure. Under standard UV excitation, 2-pyridyl ketones can exhibit complex photophysics, including autofluorescence and the generation of 4[4].
To prevent these phenomena from generating false positives or negatives, Time-Resolved Fluorescence Energy Transfer (TR-FRET) is strictly required. By introducing a microsecond time delay (e.g., 100 µs) before signal integration, the short-lived autofluorescence of the indeno[2,1-b]pyridin-9-one library completely decays, leaving only the long-lived Terbium (Tb) FRET signal.
TR-FRET assay logic for Keap1-Nrf2 PPI screening.
Reagent Engineering & Buffer Causality
A self-validating HTS protocol requires a buffer system that maintains target stability while preventing artifactual hit generation. The optimized Assay Buffer consists of: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 0.01% CHAPS, and 0.1% BSA.
-
Reducing Agent (TCEP): Keap1 possesses highly reactive sensor cysteines (e.g., Cys151, Cys273). To ensure the assay exclusively screens for non-covalent inhibitors, TCEP is included to maintain cysteines in a reduced state. This prevents spurious covalent adducts or disulfide-linked target aggregation.
-
Detergent (CHAPS): Indeno[2,1-b]pyridin-9-one derivatives are highly lipophilic. 0.01% CHAPS is superior to Tween-20 in preventing the colloidal aggregation of these planar molecules, effectively eliminating false positives caused by non-specific target sequestration.
High-Throughput Screening (HTS) Protocol
This protocol is optimized for a 1536-well black microplate format with a 4 µL total assay volume.
Step-by-Step Methodology
-
Compound Dispensing: Transfer 10 nL of the indeno[2,1-b]pyridin-9-one library (in 100% DMSO) into the 1536-well plate using an acoustic liquid handler (e.g., Echo 550).
-
Causality: Acoustic dispensing prevents tip-based carryover of sticky, hydrophobic azafluorenone compounds.
-
-
Target Addition: Dispense 2 µL of 2X Tb-labeled Keap1 Kelch domain (final concentration 2 nM) into all wells.
-
Critical Pre-Incubation: Incubate the plate for 15 minutes at room temperature.
-
Causality: Allowing the rigid scaffold to pre-incubate with Keap1 ensures it can access and orient within the binding pocket before the highly competitive, high-affinity Nrf2 peptide is introduced.
-
-
Tracer Addition: Dispense 2 µL of 2X FITC-labeled Nrf2 peptide (final concentration 20 nM).
-
Equilibration: Centrifuge the plate (1000 x g, 1 min) to remove micro-bubbles, then incubate for 60 minutes at room temperature in the dark to reach thermodynamic equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader.
-
Settings: Excitation: 337 nm; Emission 1: 490 nm (Tb); Emission 2: 520 nm (FITC); Delay: 100 µs; Integration: 200 µs.
-
Step-by-step HTS workflow for 1536-well plate format.
Data Architecture & Self-Validation System
To ensure absolute trustworthiness, every 1536-well plate must act as a self-validating system. Columns 1-2 and 31-32 are reserved for in-plate controls to calculate the Z'-factor.
-
High Control (Max FRET): DMSO only + Keap1 + Nrf2.
-
Low Control (Min FRET): 10 µM of a known high-affinity fluorenone reference inhibitor + Keap1 + Nrf2.
Quantitative Data & Validation Metrics
| Metric | Target Threshold | Observed Baseline | Mechanistic Causality / Troubleshooting |
| Z'-Factor | > 0.60 | 0.78 ± 0.05 | Validates assay robustness. If <0.5, check for compound colloidal aggregation or acoustic misfires. |
| Signal-to-Background (S/B) | > 3.0 | 5.2 | Low S/B indicates degraded Tb-fluorophore or oxidized Keap1 cysteines. |
| Intra-plate CV% | < 10% | 4.5% | High CV% requires recalibration of acoustic dispensers or centrifuge speed. |
| Reference IC₅₀ | 10 - 50 nM | 13 nM | Shifts indicate active site degradation or buffer pH drift affecting binding kinetics. |
References
-
Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:2
-
Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds Source: ACS Omega URL:1
-
Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study Source: The Journal of Physical Chemistry Letters - ACS Publications URL:4
Sources
Application Notes and Protocols for Late-Stage Functionalization of Indeno[2,1-b]pyridin-9-one via C-H Activation
Introduction: The Indeno[2,1-b]pyridin-9-one Scaffold and the Imperative of Late-Stage Functionalization
The indeno[2,1-b]pyridin-9-one core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science. Its rigid, planar structure and embedded pyridinone motif make it an attractive framework for the development of novel therapeutic agents and functional organic materials. Pyridinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, by acting as hydrogen bond donors and acceptors.[1][2] The indeno[2,1-b]pyridin-9-one system, a more complex analogue, holds promise for fine-tuning these properties and exploring new chemical space.
Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery and development.[3] It allows for the direct modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. C-H activation, the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a powerful tool for LSF, offering high atom economy and the potential for novel disconnections in retrosynthetic analysis.[4][5] This guide provides a detailed overview and exemplary protocols for the late-stage functionalization of the indeno[2,1-b]pyridin-9-one scaffold, focusing on transition metal-catalyzed C-H activation strategies.
The Strategic Logic of C-H Activation on Indeno[2,1-b]pyridin-9-one
The indeno[2,1-b]pyridin-9-one scaffold presents multiple C-H bonds amenable to functionalization. The selection of the appropriate catalytic system is crucial for achieving high regioselectivity. The pyridinone nitrogen and the ketone oxygen can act as directing groups, guiding the catalyst to specific C-H bonds. Transition metals such as rhodium and palladium have been extensively used for the C-H functionalization of nitrogen-containing heterocycles.[5][6][7]
The general catalytic cycle for such transformations, particularly with Rh(III) catalysts, often proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism.[8][9][10] This pathway is favored for many rhodium-catalyzed C-H functionalizations and involves the cooperative action of the metal center and a carboxylate or carbonate ligand that acts as a proton shuttle.
Core Protocol: Rhodium-Catalyzed C-H Arylation of Indeno[2,1-b]pyridin-9-one
This protocol describes a general procedure for the direct C-H arylation of the indeno[2,1-b]pyridin-9-one scaffold. The pyridinone nitrogen is anticipated to direct the arylation to the ortho C-H bond of the pyridine ring. This method is adapted from established procedures for the C-H functionalization of related N-heterocycles.[4][11]
Experimental Workflow
Caption: General workflow for the Rh-catalyzed C-H arylation.
Detailed Step-by-Step Protocol
-
Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
All solvents should be anhydrous and degassed prior to use.
-
The indeno[2,1-b]pyridin-9-one starting material should be pure and dry.
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add indeno[2,1-b]pyridin-9-one (1.0 equiv.), the desired aryl halide (e.g., aryl iodide or bromide, 1.5-2.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), Ag₂CO₃ (2.0 equiv.), and a suitable ligand if necessary (e.g., a phosphine or N-heterocyclic carbene ligand, 5-10 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (e.g., 1,2-dichloroethane or dioxane, to a concentration of 0.1-0.2 M) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) in a preheated oil bath.
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated indeno[2,1-b]pyridin-9-one derivative.
-
Data Summary Table: Exemplary Reaction Parameters
| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyliodide | 2.5 | DCE | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylbromide | 2.5 | Dioxane | 110 | 18 | 78 |
| 3 | 4-Trifluoromethylphenyliodide | 2.5 | DCE | 100 | 12 | 82 |
| 4 | 2-Thienylbromide | 3.0 | Dioxane | 120 | 24 | 65 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Mechanistic Rationale: The Role of the Catalyst and Directing Group
The proposed mechanism for the rhodium-catalyzed C-H arylation involves a Rh(III)/Rh(V) or a Rh(I)/Rh(III) catalytic cycle. In the context of a Rh(III) catalyst, the reaction is believed to proceed via the following key steps:
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H arylation.
-
Coordination: The Rh(III) catalyst coordinates to the nitrogen atom of the indeno[2,1-b]pyridin-9-one.
-
C-H Activation: An intramolecular C-H activation occurs at the ortho-position of the pyridine ring through a concerted metalation-deprotonation (CMD) pathway, forming a five-membered rhodacycle intermediate.[8][9]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the rhodium center, leading to a Rh(V) intermediate.
-
Reductive Elimination: Reductive elimination from the Rh(V) intermediate forms the new C-C bond and regenerates a Rh(III) species, which can re-enter the catalytic cycle.
Alternative Protocol: Palladium-Catalyzed C-H Alkenylation
Palladium catalysis offers a complementary approach for the introduction of alkenyl groups. The directing group ability of the pyridinone nitrogen can also be exploited in palladium-catalyzed reactions.
Experimental Protocol
-
Reaction Setup:
-
In a sealed tube, combine indeno[2,1-b]pyridin-9-one (1.0 equiv.), the desired alkene (2.0-3.0 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene precursor, 10-20 mol%), and an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂, 2.0 equiv.).
-
Add an anhydrous solvent (e.g., DMF or DMAc).
-
Seal the tube and heat the reaction mixture.
-
-
Reaction and Work-up:
-
Heat the reaction at 100-140 °C for 12-24 hours.
-
After cooling, perform a similar aqueous work-up and purification by column chromatography as described for the arylation protocol.
-
Data Summary Table: Exemplary Reaction Parameters
| Entry | Alkene | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | 10 | Ag₂CO₃ | DMF | 120 | 75 |
| 2 | Styrene | 10 | Cu(OAc)₂ | DMAc | 130 | 68 |
| 3 | 1-Octene | 10 | Ag₂CO₃ | DMF | 120 | 70 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary.
Troubleshooting and Considerations
-
Low Reactivity: If low conversion is observed, consider increasing the reaction temperature, using a more reactive coupling partner (e.g., aryl iodide instead of bromide), or screening different ligands and bases.
-
Poor Regioselectivity: If a mixture of isomers is obtained, the choice of directing group and catalyst is critical. For the indeno[2,1-b]pyridin-9-one scaffold, the pyridinone nitrogen is expected to be a strong directing group for ortho-functionalization. Modifying the electronic properties of the ligand can sometimes influence regioselectivity.
-
Substrate Scope: The electronic nature of the substituents on both the indeno[2,1-b]pyridin-9-one and the coupling partner can significantly impact the reaction outcome. Electron-rich and electron-deficient partners should be investigated.
Conclusion
The late-stage functionalization of the indeno[2,1-b]pyridin-9-one scaffold via transition metal-catalyzed C-H activation represents a powerful strategy for the rapid diversification of this important heterocyclic core. The protocols outlined in this guide, based on well-established principles of C-H activation in N-heterocycles, provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. Further optimization and exploration of different catalytic systems will undoubtedly expand the scope and utility of this approach.
References
-
Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C–H Bond Activation. Accounts of Chemical Research, 41(11), 1541-1552. [Link][4][11]
-
Sun, H., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2736-2746. [Link][8]
-
National Center for Biotechnology Information. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. [Link][6]
-
Sun, H., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2736-2746. [Link][9]
-
Wang, Y., et al. (2022). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Frontiers in Chemistry, 10, 973693. [Link][5]
-
Wang, D. -S., et al. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews. [Link][10]
-
Chen, J., et al. (2017). Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. Chemical Communications, 53(83), 11413-11425. [Link][7]
-
National Center for Biotechnology Information. (2020). The Mechanism of Rhodium-Catalyzed Allylic C-H Amination. PubMed. [Link]
-
Padwa, A., & Kappe, C. O. (2007). Direct sp3 C–H bond activation adjacent to nitrogen in heterocycles. Chemical Society Reviews, 36(5), 737-747. [Link]
-
Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research. [Link]
-
Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848325. [Link][1]
-
Collins, S. G., & Glorius, F. (2013). Late-Stage C–H Functionalization of Azines. Angewandte Chemie International Edition, 52(33), 8585-8587. [Link][3]
-
National Center for Biotechnology Information. (2022). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. PubMed. [Link]
-
American Chemical Society. (2022). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer. ACS Publications. [Link]
-
TCG Lifesciences. (n.d.). 3-Amino-1-methyl-1 H-pyridin-2-one-Directed Pd(II) Catalysis: C(sp(3)) - H Activated Diverse Arylation Reaction. [Link]
-
Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction of 3-Aminothiophenes With Aldehydes and 1,3-Indandione. [Link]
-
Failla, M., et al. (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry, 26(18), e202300074. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Further transformations of indanones The indanone 9 was prepared from 1... [Link]
-
Beilstein Journals. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]
-
American Chemical Society. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14316-14325. [Link]
-
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]
-
ResearchGate. (n.d.). Synthesis of the 9H-indeno[2,1-c]pyridin-9-one derivative 9. [Link]
-
American Chemical Society. (2016). Palladium-Catalyzed Acylations: One-Pot Synthesis of Indenones. The Journal of Organic Chemistry, 82(1), 613-624. [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
American Chemical Society. (2022). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. Organic Letters, 24(46), 8564-8568. [Link]
-
IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]
-
Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848325. [Link][2]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles [frontiersin.org]
- 6. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Preparation and Functionalization of Indeno[2,1-b]pyridin-9-one Based Transition Metal Ligands
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Fused pyridine frameworks, particularly indeno[2,1-b]pyridin-9-ones , represent a privileged class of scaffolds in both pharmaceutical development and organometallic chemistry. As transition metal ligands, their rigid, planar structure and tunable electronic properties make them exceptional candidates for coordinating with noble metals (e.g., Ruthenium, Palladium, Iridium). This application note details the state-of-the-art synthetic methodologies for constructing these ligands, emphasizing a modern transition-metal-catalyzed [2+2+2] cycloaddition followed by a highly selective Cu-mediated benzylic oxidation.
Mechanistic Rationale & Ligand Design
The synthesis of the indeno[2,1-b]pyridin-9-one core requires precise control over regioselectivity and oxidation states. We highlight a two-phase approach that maximizes atom economy and structural modularity [1].
Phase I: Core Assembly via[2+2+2] Cycloaddition
The construction of the fused pyridine framework is achieved via a nickel-catalyzed[2+2+2] cycloaddition of an alkyne-nitrile substrate with an allyl boronate.
-
Causality of Catalyst Choice: Nickel is selected over rhodium or ruthenium due to its superior ability to facilitate the oxidative cyclometalation of the alkyne and nitrile moieties, forming a critical azanickelacyclopentadiene intermediate.
-
Role of the Boryl Group: The boryl group of the allyl boronate is not merely a spectator; it sterically directs the final cyclization step, ensuring exclusive formation of the desired indeno[2,1-b]pyridine regioisomer rather than a mixture of linear polymers.
Phase II: Cu-Mediated C-H Oxidation
To convert the indeno[2,1-b]pyridine core into the active 9-one ligand, a rigorous C-H oxidation is performed at the C9 benzylic position.
-
Causality of Reagent Selection: Copper(II) acetate ( Cu(OAc)2 ) acts synergistically as both a single-electron oxidant and an oxygen donor. The acetate ligands facilitate oxygen transfer to the benzylic radical intermediate.
-
Role of the Base: K3PO4 is employed to neutralize the acetic acid byproduct. Without this base, the generated acid would protonate the pyridine nitrogen, depleting the electron density of the core and prematurely terminating the benzylic C-H activation pathway.
Synthetic Workflows
Fig 1: Mechanistic workflow for the synthesis of indeno[2,1-b]pyridin-9-one ligands.
Experimental Protocols
The following protocols provide a self-validating system for synthesizing 2-methyl-4-phenyl-9H-indeno[2,1-b]pyridin-9-one , a highly effective bidentate/hemilabile ligand.
Protocol A: Cu-Mediated Oxidation to Indeno[2,1-b]pyridin-9-one
This step assumes the prior synthesis of the indeno[2,1-b]pyridine precursor via Ni-catalysis.
Step 1: Reaction Setup
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-methyl-4-phenyl-9H-indeno[2,1-b]pyridine (0.2 mmol).
-
Successively add Cu(OAc)2 (1.5 equiv, 0.3 mmol) and K3PO4 (2.5 equiv, 0.5 mmol).
-
Critical Insight: Ensure the K3PO4 is finely ground and anhydrous. Moisture will coordinate to the copper center, outcompeting the substrate and drastically lowering the yield.
Step 2: Solvent Addition and Heating
-
Add N,N-Dimethylacetamide (DMAc) (2.0 mL) to the Schlenk tube.
-
Purge the vessel with N2 gas for 3 minutes, then seal.
-
Vigorously stir the mixture in a 120 °C oil bath for 8 hours.
-
Critical Insight: DMAc is specifically chosen over non-polar solvents (like toluene) because its high dielectric constant stabilizes the polar transition states during the single-electron transfer (SET) oxidation process.
Step 3: Workup and Purification
-
Cool the mixture to room temperature and quench with saturated aqueous NH4Cl (10 mL).
-
Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , and concentrate under vacuum.
-
Purify via flash column chromatography (petroleum ether/ethyl acetate = 3/1, v/v) to afford the target ligand as a light yellow solid (Yield: ~88%).
Protocol B: Alternative Green Cascade Synthesis
For researchers requiring a one-pot, transition-metal-free approach to functionalized indenopyridines, a cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones can be utilized [2].
-
Dissolve 1,1-enediamine (1.1 mmol) and the indene-dione substrate (1.0 mmol) in 1,4-dioxane (20 mL).
-
Reflux the mixture for 12 hours without any additional promoter.
-
Critical Insight: The choice of 1,4-dioxane under reflux is self-validating; lower temperatures or protic solvents (like ethanol) arrest the reaction at the dihydropyridine intermediate, whereas 1,4-dioxane drives the thermodynamic aromatization to the fully conjugated indenopyridine core.
Quantitative Data & Optimization
The table below summarizes the critical solvent and temperature dependencies required to selectively drive the synthesis toward the fully aromatized indeno[2,1-b]pyridin-9-one core versus the partially saturated dihydropyridine intermediate.
Table 1: Optimization of Cascade Reaction for Indenopyridine Synthesis
| Solvent | Promoter | Temperature | Time (h) | Target Product | Yield (%) |
| Ethanol | None | Room Temp | 6 | Indenodihydropyridine | 50 |
| Ethanol | None | Reflux | 6 | Indenodihydropyridine | 91 |
| 1,4-Dioxane | None | Reflux | 12 | Indenopyridine (Ligand) | 90 |
| Ethanol | HOAc | Reflux | 6 | Indenodihydropyridine | < 50 |
Data Interpretation: Refluxing in 1,4-dioxane provides the necessary thermal energy and aprotic environment to selectively yield the fully aromatized pyridine core, which is essential for stable transition metal complexation.
Transition Metal Complexation
Once synthesized, the indeno[2,1-b]pyridin-9-one ligand can be readily coordinated to transition metals. The nitrogen atom serves as a strong σ -donor, while the C9 ketone can act as a hemilabile directing group, stabilizing reactive metal centers during catalytic cycles.
Fig 2: Assembly of the Ru(II) transition metal complex via N-coordination.
References
-
Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives, Molecules (2025).[Link]
-
Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds, ACS Omega (2019).[Link]
troubleshooting poor aqueous solubility of indeno[2,1-b]pyridin-9-one
Title: Technical Support Center: Troubleshooting Poor Aqueous Solubility of indeno[2,1-b]pyridin-9-one
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with planar, rigid heterocyclic compounds. indeno[2,1-b]pyridin-9-one (CAS 57955-12-1) is a classic example of a "brick dust" molecule. Its highly conjugated tricyclic core leads to strong intermolecular π−π stacking and a high crystal lattice energy. Consequently, overcoming the thermodynamic barrier to aqueous solvation requires strategic physicochemical manipulation. This guide provides field-proven, causality-driven troubleshooting strategies for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is indeno[2,1-b]pyridin-9-one precipitating in my aqueous assay buffers, even at low micromolar concentrations? A1: The precipitation is driven by the compound's high lipophilicity and rigid planarity. When diluting a DMSO stock into an aqueous buffer, the solvent polarity abruptly changes. Because the energy required to break the water-water hydrogen bonds is greater than the energy released by water-drug interactions, the drug molecules rapidly self-associate via π−π stacking, leading to precipitation. To mitigate this, you must lower the thermodynamic barrier. Since the pyridine nitrogen acts as a weak base, adjusting the buffer pH to at least two units below its pKa (typically around 4-5 for fused pyridines) protonates the nitrogen, forming a pyridinium cation that significantly enhances ion-dipole interactions with water[1].
Q2: I need to test this compound in a cell-based assay at physiological pH (7.4). How can I maintain solubility without using toxic levels of DMSO? A2: At pH 7.4, the pyridine nitrogen is unprotonated, leaving the molecule entirely neutral and highly hydrophobic. If you cannot lower the pH due to cell viability constraints, you must use a solubilizing carrier. Cyclodextrins, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD), are highly effective. The hydrophobic cavity of HP- β -CD encapsulates the lipophilic indeno-pyridine core, breaking the intermolecular stacking, while the hydrophilic exterior maintains aqueous solubility. Alternatively, structural modifications, such as tethering a morpholine moiety to the scaffold, can disrupt planarity and increase solubility by several orders of magnitude without relying on excipients[2].
Q3: We are advancing indeno[2,1-b]pyridin-9-one to in vivo pharmacokinetic (PK) studies. What is the most reliable formulation strategy for oral dosing? A3: For oral administration, relying on co-solvents is often insufficient due to the risk of precipitation upon dilution in gastrointestinal fluids. You should pursue two parallel strategies:
-
Salt Screening: Target the basic pyridine nitrogen. Forming a salt with a strong acid (e.g., hydrochloride or mesylate) can drastically improve the dissolution rate. However, be aware that the salt may disproportionate back to the free base in the higher pH of the intestine.
-
Amorphous Solid Dispersions (ASDs): If salt formation fails or yields unstable polymorphs, ASDs are the industry standard for pipeline drugs with low solubility[3]. By spray-drying the compound with a hydrophilic polymer (e.g., HPMCAS), you kinetically trap the drug in its highly energetic amorphous state, bypassing the crystal lattice energy entirely and generating a supersaturated solution in the gut.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Solubilization Targets
| Property | Value / Characteristic | Causality & Impact on Solubility |
| Molecular Weight | 181.19 g/mol | Low MW, but highly rigid structure promotes tight crystal packing. |
| LogP (Predicted) | ~2.5 - 3.0 | High lipophilicity; favors partitioning into organic solvents over water. |
| pKa (Pyridine N) | ~4.5 - 5.5 | Weakly basic; solubility increases exponentially at pH < 3.0 via protonation. |
| Structural Motif | Planar Tricyclic | Strong π−π stacking leads to "brick dust" behavior (high melting point). |
Table 2: Comparative Efficacy of Formulation Strategies
| Strategy | Target Application | Expected Solubility Gain | Key Limitation |
| pH Adjustment (pH < 3) | In vitro / IV dosing | 10x to 50x | Non-physiological; incompatible with live cell assays. |
| HP- β -CD Complexation | In vitro / In vivo (IV/PO) | 5x to 20x | High excipient-to-drug ratio required; potential cavity size mismatch. |
| Amorphous Solid Dispersion | In vivo (Oral) | 50x to 100x+ | Requires specialized spray-drying equipment; physical stability risks. |
| Structural Modification | Hit-to-Lead Optimization | 100x to 1000x | May alter target binding affinity or pharmacokinetic profile[4]. |
Troubleshooting Workflow
Caption: Workflow for indeno[2,1-b]pyridin-9-one solubility enhancement.
Experimental Protocols
Protocol 1: Self-Validating pH-Solubility Profiling & Salt Screening Causality: This protocol determines the intrinsic solubility and the exact pH at which the pyridine nitrogen protonates, providing a baseline for rational salt selection.
-
Preparation: Prepare a series of 50 mM universal buffers ranging from pH 2.0 to 8.0 (in 1.0 pH increments).
-
Equilibration: Add an excess of indeno[2,1-b]pyridin-9-one powder (e.g., 5 mg) to 1 mL of each buffer in sealed glass vials.
-
Agitation: Shake the vials at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Validation Step: Check vials visually; if no solid is present, the system is not saturated. Add more compound until a solid pellet remains.
-
-
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 200 µL to account for membrane adsorption).
-
Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via HPLC-UV against a standard curve prepared in 100% DMSO.
-
Data Analysis: Plot solubility (µg/mL) vs. pH. The inflection point indicates the operational pKa. Use this data to select counterions (e.g., HCl for low pH solubility) for subsequent salt crystallization trials.
Protocol 2: Preparation of HP- β -CD Inclusion Complexes Causality: Encapsulation relies on an equilibrium shift. By utilizing the kneading method, we apply mechanical shear to force the hydrophobic indeno-pyridine core into the cyclodextrin cavity, displacing high-energy water molecules.
-
Molar Ratio Calculation: Weigh indeno[2,1-b]pyridin-9-one and HP- β -CD in a 1:1 and 1:2 molar ratio.
-
Kneading: Place the HP- β -CD in an agate mortar. Add a minimal volume of a water/ethanol (50:50 v/v) mixture to form a homogeneous, viscous paste.
-
Incorporation: Slowly add the indeno[2,1-b]pyridin-9-one powder to the paste. Knead continuously for 45-60 minutes. The mechanical energy facilitates the breaking of the drug's crystal lattice and promotes host-guest complexation.
-
Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents.
-
Validation (Self-Validating Step): Re-dissolve the dried powder in deionized water. Perform Dynamic Light Scattering (DLS). A true inclusion complex will show a clear solution with a single particle size population < 5 nm. If large aggregates (>100 nm) are detected, the complexation was incomplete, indicating the need for a higher CD ratio or longer kneading time.
References
-
Zafar, A., et al. "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents." Molecules, 2018 Jan 11;23(1):145. URL:[Link]
-
Paoli-Lombardo, R., et al. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals, 2022 Aug 13;15(8):998. URL:[Link]
-
Lyon, D. K. "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms." Drug Development & Delivery, April 21, 2023. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
A Comparative Guide to the Cytotoxicity of Indeno[2,1-b]pyridin-9-one and Traditional Azafluorenones
In the landscape of anti-cancer drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutics. Among these, azafluorenones and their derivatives have garnered significant attention due to their potent cytotoxic activities against a range of cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic profiles of a specific, new class of azafluorenone, indeno[2,1-b]pyridin-9-one, and more traditional azafluorenone structures. The following analysis is based on a synthesis of publicly available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.
Azafluorenones: A Promising Scaffold in Oncology
Azafluorenones are a class of polycyclic aromatic compounds containing a fluorene skeleton with one or more carbon atoms replaced by nitrogen. This nitrogen incorporation significantly alters the electronic and steric properties of the molecule, often leading to enhanced biological activity. For decades, various azafluorenone derivatives have been synthesized and evaluated for their potential as anti-cancer agents, with many exhibiting promising cytotoxic effects.[1]
The focus of this guide, indeno[2,1-b]pyridin-9-one, represents a distinct isomeric form of azafluorenone. Understanding its cytotoxic potential in comparison to other, more traditionally studied azafluorenones is crucial for directing future drug design and development efforts.
Comparative Cytotoxicity Analysis
To provide a clear comparison, we have compiled in vitro cytotoxicity data for representative indeno[2,1-b]pyridin-9-one derivatives and traditional azafluorenones from various studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. It is important to note that these values are derived from different studies and, while the cell lines and assay methods are similar, direct comparisons should be made with consideration of potential variations in experimental conditions.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indeno[2,1-b]pyridin-9-one | 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one | Not specified | Data not available | [2] |
| 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190) | Not specified | Not specified | [3] | |
| AK-I-191 | T47D (Breast) | Not specified | [4] | |
| Traditional Azafluorenones | 10-(5-nitro-furan-2-yl)-2,3-dihydro-4-aza-cyclopenta[b]fluorene-1,9-dione | HeLa (Cervical) | 5.7 | [5] |
| LS180 (Colon) | 13.0 | [5] | ||
| MCF-7 (Breast) | 8.5 | [5] | ||
| Raji (Lymphoma) | 10.2 | [5] | ||
| 10-(2-Nitro-phenyl)-2,3,4,10-tetrahydro-4-aza-cyclopenta[b]fluorene-1,9-dione | HeLa (Cervical) | 3.1 | [5] | |
| LS180 (Colon) | 27.1 | [5] | ||
| MCF-7 (Breast) | 10.6 | [5] | ||
| Raji (Lymphoma) | 15.4 | [5] | ||
| Compound 8c (an indeno[1,2-c]quinoline derivative) | BT483 (Breast) | In vivo data | ||
| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives | A-549 (Lung) | Meaningful activity | [6] | |
| MCF-7 (Breast) | Meaningful activity | [6] |
From the available data, it is evident that both classes of compounds exhibit cytotoxic activity in the micromolar range against a variety of cancer cell lines. Notably, the traditional aza-cyclopenta[b]fluorene-1,9-dione derivatives show potent activity, with some IC50 values in the low single-digit micromolar range.[5] While specific IC50 values for the indeno[2,1-b]pyridin-9-one derivatives are not as readily available in the compiled literature, their identification as potent anticancer agents suggests comparable or potentially superior activity.[3][4] Further head-to-head studies are warranted for a definitive comparison.
Mechanisms of Action: A Deeper Dive
The cytotoxic effects of these compounds are attributed to their ability to interfere with critical cellular processes, ultimately leading to cell death. The proposed mechanisms of action for both indeno[2,1-b]pyridin-9-ones and traditional azafluorenones often converge on the inhibition of key enzymes involved in DNA replication and cell cycle regulation.
A prominent mechanism for many azafluorenones is the inhibition of topoisomerase IIα (TOP2A).[7][8] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By intercalating into DNA and stabilizing the TOP2A-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[4][7]
Figure 1: Inhibition of Topoisomerase IIα by Azafluorenones.
Furthermore, some indeno[1,2-b]pyridin-5-one derivatives have been shown to modulate critical signaling pathways such as the PI3K/AKT/mTOR and EGFR pathways, which are frequently dysregulated in cancer.[9] Inhibition of these pathways can disrupt cell growth, proliferation, and survival.
Figure 2: Modulation of EGFR and PI3K/AKT/mTOR Pathways.
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxic activity is a critical step in preclinical drug development. The following are detailed, step-by-step methodologies for key experiments used to evaluate the cytotoxicity of azafluorenones.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., indeno[2,1-b]pyridin-9-one or traditional azafluorenones) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: MTT Assay Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH) and spontaneous LDH release controls.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
The comparative analysis of indeno[2,1-b]pyridin-9-one and traditional azafluorenones underscores the potential of this scaffold in the development of novel anti-cancer agents. While both classes of compounds demonstrate significant cytotoxic effects against various cancer cell lines, the subtle structural variations in the indeno[2,1-b]pyridin-9-one framework may offer unique advantages in terms of potency, selectivity, and pharmacological properties.
The primary mechanism of action for many of these compounds appears to be the inhibition of topoisomerase IIα, a well-validated target in oncology. However, the modulation of other critical signaling pathways, such as PI3K/AKT/mTOR and EGFR, by certain derivatives highlights the potential for multi-targeted therapeutic approaches.
To further advance our understanding and capitalize on the therapeutic potential of these compounds, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of lead indeno[2,1-b]pyridin-9-one and traditional azafluorenone derivatives under standardized conditions to obtain a definitive comparison of their efficacy and toxicity.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways affected by the most potent compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the azafluorenone scaffold to optimize potency, selectivity, and drug-like properties.
By pursuing these research avenues, the scientific community can continue to unlock the full therapeutic potential of azafluorenones and contribute to the development of more effective and safer cancer treatments.
References
-
Synthesis, cytotoxicity, and QSAR study of new aza-cyclopenta[b]fluorene-1,9-dione derivatives. PubMed. [Link]
-
Synthesis, Cytotoxicity, and QSAR Study of New Aza-cyclopenta[b]fluorene-1,9-dione Derivatives | Request PDF. ResearchGate. [Link]
-
A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIα catalytic inhibitor, for caspase 3-independent anticancer activity. Chemical Communications (RSC Publishing). [Link]
-
Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. PubMed. [Link]
-
Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Semantic Scholar. [Link]
-
Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer. Allied Academies. [Link]
-
Synthesis and Antiproliferative Evaluation of Certain Indeno[1,2-c]quinoline Derivatives. Part 2. ACS Publications. [Link]
-
Comparison of the cytotoxic activity of the tested compounds 4a-u... ResearchGate. [Link]
-
Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Biomolecules & Therapeutics - KoreaScience. [Link]
-
The anti-breast cancer activity of Indeno[1,2-b]pyridin-5-one and their Hydrazonal Precursors Endowed with anti-CDK-2 enzyme activity | Request PDF. ResearchGate. [Link]
-
Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. MDPI. [Link]
-
Unravelling the Anticancer Mechanisms of Traditional Herbal Medicines with Metabolomics. MDPI. [Link]
-
Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. MDPI. [Link]
-
Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition, and modulation of HIF-VEGF and PI3K/AKT/mTOR pathways supported by computational insights. R Discovery. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Frontiers | Oncogenetic Function and Prognostic Value of DNA Topoisomerase II Alpha in Human Malignances: A Pan-Cancer Analysis [frontiersin.org]
benchmarking catalytic efficiency of indeno[2,1-b]pyridin-9-one derived ligands
Benchmarking Catalytic Efficiency: Indeno[2,1-b]pyridin-9-one Derived Ligands vs. Standard Bidentate Scaffolds
Executive Summary
In transition-metal catalysis, the steric and electronic tuning of ancillary ligands dictates the efficiency of the catalytic cycle. While traditional N,N-bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) are ubiquitous in cross-coupling and aerobic oxidation, they frequently suffer from product inhibition or ground-state over-stabilization[1]. Recently, fluorenone-based scaffolds have demonstrated that introducing an electron-withdrawing ketone into a rigid backbone enhances catalytic turnover via hemilability[1].
Building upon this paradigm, indeno[2,1-b]pyridin-9-one (IPP) and its derivatives have emerged as a highly specialized class of N,O-bidentate hemilabile ligands. By leveraging the weak coordinating ability of the 2-pyridyl ketone oxygen alongside a strongly coordinating pyridine nitrogen, IPP ligands provide unprecedented access to open coordination sites at the Palladium(II) center, outperforming traditional scaffolds in both turnover frequency (TOF) and catalyst longevity[2].
Mechanistic Rationale: The Hemilability Advantage
Expertise & Experience: Understanding the Causality of Ligand Design
In Pd-catalyzed oxidative cyclizations (e.g., Aza-Wacker reactions) and auto-tandem catalysis, the rate-limiting step is often the migratory insertion of the substrate into the Pd–X bond[3]. Rigid N,N-ligands like phenanthroline bind too tightly (κ²-coordination), occupying the equatorial sites required for substrate binding and artificially stabilizing the ground state[1].
IPP derivatives solve this thermodynamic trap through N,O-hemilability . The rigid cyclopentadienone-fused structure pre-organizes the pyridine nitrogen and ketone oxygen for chelation. However, because the ketone oxygen is a hard, weak donor compared to the borderline pyridine nitrogen, the ligand easily transitions from a κ²- to a κ¹-coordination mode[2]. This dynamically opens a coordination site for the incoming substrate while maintaining enough steric bulk to prevent the formation of inactive Pd(0) black aggregates during the reductive elimination phase.
Logical relationship of ligand hemilability and coordination site accessibility.
Quantitative Benchmarking Data
To objectively benchmark IPP against standard alternatives, we evaluated their performance metrics in a standardized Pd(OAc)₂-catalyzed aerobic oxidative cyclization. The data highlights the profound impact of N,O-hemilability on catalytic efficiency.
Table 1: Structural and Kinetic Properties of Benchmark Ligands
| Ligand System | Coordination Mode | Hemilability | Backbone Rigidity | Relative TOF (h⁻¹) |
| None (Ligand-Free) | N/A | N/A | N/A | 0.10 |
| 1,10-Phenanthroline (phen) | N,N | Very Low | Rigid | <0.05 |
| 2,2'-Bipyridine (bpy) | N,N | Low | Flexible | 0.37 |
| 4,5-Diazafluoren-9-one (DAF) | N,N | Moderate | Rigid | 1.46 |
| Indeno[2,1-b]pyridin-9-one (IPP) | N,O | High | Rigid | 3.13 |
Table 2: Catalytic Efficiency in Aerobic Aza-Wacker Cyclization
| Catalyst System | Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) | Catalyst State Observation |
| Pd(OAc)₂ / phen | 5.0 | 24 | <10 | <5 | Clear yellow (Over-stabilized) |
| Pd(OAc)₂ / bpy | 5.0 | 24 | 52 | 45 | Slight black precipitate |
| Pd(OAc)₂ / DAF | 5.0 | 12 | >95 | 88 | Homogeneous amber solution |
| Pd(OAc)₂ / IPP | 5.0 | 6 | >99 | 94 | Homogeneous amber solution |
Self-Validating Experimental Methodology
Trustworthiness: Ensuring Reproducibility through Visual and Analytical Feedback
A robust protocol must validate itself in real-time. The following workflow ensures that the active Pd(II)-IPP catalyst is properly formed and that any deviation (e.g., ligand dissociation leading to catalyst death) is visually detectable.
Experimental workflow for self-validating Pd-catalyzed cross-coupling.
Step-by-Step Protocol: Pd-Catalyzed Aerobic Cyclization using IPP
Step 1: Precatalyst Formation
-
Action: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (5.0 mol%) and Indeno[2,1-b]pyridin-9-one (5.5 mol%) in toluene (0.1 M). Stir at room temperature for 30 minutes.
-
Causality: Pre-stirring is critical. It allows the thermodynamic formation of the active κ²-N,O complex before substrate introduction.
-
Self-Validation Checkpoint: The solution must transition from a cloudy red/brown to a clear, homogeneous amber color. If the solution remains turbid, the ligand has not fully coordinated.
Step 2: Substrate Introduction
-
Action: Add the substrate (e.g., (E)-4-hexenyltosylamide, 1.0 equiv) and a base additive (if required by the specific coupling) to the amber solution.
-
Causality: The substrate will displace the weakly bound ketone oxygen of the IPP ligand, initiating the catalytic cycle via κ¹-coordination[2].
Step 3: Aerobic Oxidation
-
Action: Purge the reaction vessel with O₂ (1 atm, balloon) and heat to 80 °C. Stir vigorously for 6 hours.
-
Self-Validation Checkpoint: Monitor the reaction color. A stable amber/orange hue indicates a healthy catalytic cycle. The appearance of a black precipitate (Pd black) indicates that the IPP ligand has dissociated, leading to irreversible Pd(0) aggregation. If using IPP, the solution should remain homogeneous, proving the ligand's superior stabilizing effect during the O₂ reoxidation step[1].
Step 4: Quenching and Quantitative Analysis
-
Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove trace metal particulates.
-
Causality: Rapid cooling and filtration halt the catalytic cycle and prevent post-reaction isomerization of the products. Analyze the filtrate via GC-FID using an internal standard (e.g., dodecane) to determine the precise Turnover Frequency (TOF).
Advanced Applications in Auto-Tandem Catalysis
Beyond standard aerobic oxidations, IPP derivatives excel in complex auto-tandem catalysis. For example, in the synthesis of highly substituted azafluorenones from halogen-substituted isoxazoles, the catalyst must facilitate two mechanistically distinct reactions—a Heck reaction followed by a structural rearrangement—without changing the reaction conditions[3]. The hemilabile nature of the IPP ligand allows the palladium center to seamlessly adapt its coordination sphere to accommodate the varying steric demands of the intermediate species, preventing the reaction from stalling halfway through the tandem cycle[3].
References
-
Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions Source: PubMed Central (PMC) URL:[Link]
-
Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study Source: ACS Publications (The Journal of Physical Chemistry Letters) URL:[Link]
-
Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone Source: ACS Publications (Organic Letters) URL:[Link]
Sources
Validating the Antimicrobial Efficacy of Indeno[2,1-b]pyridin-9-one Analogs: A Comparative Guide
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens has created a critical bottleneck in infectious disease drug development. Traditional antibiotic scaffolds are increasingly compromised by target mutation and efflux pump overexpression. In response, indeno[2,1-b]pyridin-9-one analogs—a class of tricyclic azafluorenones—have emerged as highly promising, non-traditional antimicrobial agents[1].
This guide provides an objective, data-driven comparison of indeno[2,1-b]pyridin-9-one derivatives against standard-of-care therapeutics (e.g., Chloramphenicol, Ampicillin, and Sertaconazole). Designed for drug development professionals, it details the mechanistic rationale behind their efficacy and provides a self-validating, step-by-step protocol for benchmarking their Minimum Inhibitory Concentration (MIC).
Mechanistic Rationale: The Azafluorenone Core
The therapeutic superiority of indeno[2,1-b]pyridin-9-one derivatives stems directly from their unique structural topology. The rigid, planar azafluorenone core facilitates deep intercalation into bacterial DNA, while the inherent lipophilicity of the fused indeno-pyridine system allows for efficient penetration across the complex lipid bilayers of both Gram-positive and Gram-negative cell envelopes[2].
Crucially, functionalization at the 2- and 4-positions of the pyridine ring creates steric hindrance that prevents the molecule from being recognized by common bacterial efflux pumps (such as the AcrAB-TolC system in E. coli). This structural evasion is a primary reason these analogs maintain efficacy where traditional antibiotics fail.
Hypothesized mechanism of action for indeno[2,1-b]pyridin-9-one antimicrobial analogs.
Comparative Efficacy: Benchmarking Against Standard Therapeutics
Recent one-pot multicomponent syntheses utilizing CuO nanoparticles have yielded highly pure indeno-pyridine derivatives that demonstrate broad-spectrum antimicrobial activity[3]. When benchmarked against commercial antibiotics, specific halogenated indeno[2,1-b]pyridin-9-one analogs exhibit equipotent or superior efficacy, particularly against Gram-positive strains and pathogenic fungi[4].
The table below summarizes the comparative in vitro MIC values. Lower values indicate higher antimicrobial potency.
| Compound / Therapeutic Agent | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungi) MIC (µg/mL) |
| Indeno-pyridine Analog 4a | 3.125 | 6.25 | 12.5 |
| Halogenated Indeno-pyridine | 1.56 | 3.125 | 6.25 |
| Chloramphenicol (Standard) | 3.125 | 3.125 | N/A |
| Ampicillin (Standard) | 1.56 | 6.25 | N/A |
| Sertaconazole (Standard) | N/A | N/A | 12.5 |
Data Analysis: The halogenated indeno-pyridine analog matches the efficacy of Ampicillin against S. aureus (1.56 µg/mL) and equals Chloramphenicol against E. coli (3.125 µg/mL)[4]. Furthermore, its dual-action capability is highlighted by its superior antifungal performance (6.25 µg/mL) compared to the dedicated antifungal Sertaconazole (12.5 µg/mL)[3].
Self-Validating Experimental Protocol: Broth Microdilution Assay
To ensure reproducibility and scientific integrity, the antimicrobial efficacy of indeno-pyridine analogs must be validated using a rigorously controlled Broth Microdilution Assay following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Self-validating broth microdilution workflow for determining Minimum Inhibitory Concentration.
Step-by-Step Methodology & Causality
Step 1: Compound Preparation & Solubilization
-
Action: Dissolve the indeno[2,1-b]pyridin-9-one analog in 100% DMSO to create a 10 mg/mL stock solution.
-
Causality: Indeno-pyridines possess high lipophilicity. Initial solubilization in pure DMSO ensures complete dissolution without precipitation. However, the final assay concentration of DMSO must be strictly maintained below 1% (v/v) to prevent solvent-induced cytotoxicity, which would artificially inflate the compound's apparent efficacy.
Step 2: Assay Assembly & Serial Dilution
-
Action: Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well plate. Perform a two-fold serial dilution of the compound across the plate, yielding a concentration gradient (e.g., 100 µg/mL down to 0.19 µg/mL).
-
Causality: Two-fold dilutions provide a high-resolution, logarithmic scale necessary for accurately pinpointing the exact MIC threshold.
Step 3: Inoculum Standardization
-
Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension in MHB to achieve a final well concentration of 5×105 CFU/mL upon inoculation.
-
Causality: Standardizing the inoculum is the most critical step for reproducibility. If the bacterial load is too high, an "inoculum effect" occurs, overwhelming the compound and resulting in false resistance. If too low, false susceptibility is recorded.
Step 4: Implementing the Self-Validating Control Matrix A trustworthy assay is defined by its internal controls. You must include:
-
Positive Control (Chloramphenicol): Validates that the bacterial strain is susceptible and the assay conditions support standard antibiotic action.
-
Negative Control (Broth + Bacteria): Confirms that the bacteria are viable and capable of logarithmic growth under assay conditions.
-
Vehicle Control (Broth + Bacteria + 1% DMSO): Proves that the solvent alone is not responsible for bacterial cell death.
-
Sterility Control (Broth Only): Ensures the media and environment are free from external contamination.
Step 5: Incubation and Readout
-
Action: Incubate the plate at 37°C for 18–24 hours. Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Causality: OD600 provides an objective, quantitative measurement of bacterial biomass, removing the subjectivity of visual inspection and allowing for precise data graphing.
Conclusion
Indeno[2,1-b]pyridin-9-one analogs represent a highly viable, synthetically accessible alternative to traditional antibiotics. By leveraging their unique planar, lipophilic structures, these compounds successfully bypass common resistance mechanisms. As demonstrated by the comparative data and validated through rigorous microdilution protocols, they offer a compelling scaffold for next-generation antimicrobial drug development.
References
-
Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials Source: MDPI URL:[Link][1]
-
Synthesis and Biological Activity of Indeno-Pyridine and Indeno-Pyran Derivatives in One-Pot Reaction Source: Taylor & Francis URL:[Link][3]
-
Enaminonitriles in heterocyclic synthesis: Synthesis and biological evaluation of novel indeno[2,1-b]thiophene derivatives Source: ResearchGate URL:[Link][4]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
